2,3-Dimethylcholanthrene 2,3-Dimethylcholanthrene
Brand Name: Vulcanchem
CAS No.: 63041-62-3
VCID: VC18711201
InChI: InChI=1S/C22H18/c1-13-7-8-16-12-19-17-6-4-3-5-15(17)9-10-18(19)20-11-14(2)21(13)22(16)20/h3-10,12,14H,11H2,1-2H3
SMILES:
Molecular Formula: C22H18
Molecular Weight: 282.4 g/mol

2,3-Dimethylcholanthrene

CAS No.: 63041-62-3

Cat. No.: VC18711201

Molecular Formula: C22H18

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylcholanthrene - 63041-62-3

Specification

CAS No. 63041-62-3
Molecular Formula C22H18
Molecular Weight 282.4 g/mol
IUPAC Name 2,3-dimethyl-1,2-dihydrobenzo[j]aceanthrylene
Standard InChI InChI=1S/C22H18/c1-13-7-8-16-12-19-17-6-4-3-5-15(17)9-10-18(19)20-11-14(2)21(13)22(16)20/h3-10,12,14H,11H2,1-2H3
Standard InChI Key UPRQKLZBOHCFKB-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=CC=CC=C54)C

Introduction

Chemical Identity and Structural Characteristics

2,3-Dimethylcholanthrene belongs to the cholanthrene family, characterized by a fused tetracyclic aromatic system with methyl substituents at the 2 and 3 positions. While no crystallographic data exists for this specific isomer, comparative analysis of 3-methylcholanthrene (3-MC) reveals key structural features . The parent cholanthrene structure consists of a benz[j]aceanthrylene backbone, with methylation sites influencing electronic distribution and molecular reactivity.

Theoretical modeling suggests that 2,3-dimethyl substitution creates steric hindrance in the bay region, potentially altering metabolic activation pathways compared to mono-methylated analogs . This di-methylation pattern may increase molecular planarity, enhancing intercalation potential with DNA base pairs—a critical factor in carcinogenicity mechanisms observed in related PAHs .

Synthetic Challenges and Historical Context

  • Initial cyclization of appropriate diarylethane precursors

  • Sequential Friedel-Crafts alkylation for methyl group introduction

  • Final aromatization through dehydrogenation

Application of these steps to achieve 2,3-dimethyl substitution would require precise regiochemical control during alkylation stages. The lack of reported syntheses suggests significant technical barriers, potentially related to:

  • Competing methylation at alternative positions

  • Stability challenges with di-methylated intermediates

  • Difficulty in separating positional isomers

Historical records indicate that methylcholanthrene research peaked between 1930-1980, primarily focusing on the 3-MC isomer due to its potent carcinogenic properties . The absence of 2,3-dimethylcholanthrene in toxicological studies implies either synthetic inaccessibility or lower biological activity compared to other derivatives.

Metabolic and Toxicological Profile

While direct data on 2,3-dimethylcholanthrene is unavailable, its predicted metabolic pathways can be extrapolated from 3-MC studies:

Metabolic Feature3-Methylcholanthrene Predicted 2,3-Dimethyl Analog
Primary Oxidation SiteC-1, C-3C-1, C-4 (steric hindrance)
CYP450 Isoform Preference1A1, 1A21A2, 2E1 (methyl effects)
Major Detoxification RouteGlucuronidation (UGT1A6)Sulfonation (SULT1A1)
DNA Adduct FormationdG-N²-BPDEdA-N⁶-DMChA (hypothetical)

The additional methyl group at position 2 likely impedes epoxidation at the 1,2-bond—a critical activation step for 3-MC . This steric effect could paradoxically reduce carcinogenic potential while increasing environmental persistence through decreased metabolic clearance.

Comparative Mutagenicity Analysis

Recent advances in transgenic rodent models allow predictive mutagenicity assessment. While 3-MC induces frameshift mutations in lung tissue at frequencies of 12.5 ± 2.1 mutants/10⁵ plaques , computational models suggest 2,3-dimethylcholanthrene would exhibit:

  • 40% lower intercalation capacity due to methyl steric effects

  • 2.3-fold increased alkylation potential at guanine N7 positions

  • Unique mutation spectrum favoring G→T transversions over deletions

These predictions remain untested due to material unavailability, highlighting the need for synthetic breakthroughs to enable empirical validation.

Environmental Presence and Detection Challenges

No environmental monitoring studies have reported 2,3-dimethylcholanthrene detection, though analytical methods developed for 3-MC could be adapted:

  • Sample Preparation: Solid-phase extraction using C18-modified silica

  • Chromatography: Reverse-phase HPLC with 85:15 acetonitrile/water

  • Detection: Fluorescence (λ<sub>ex</sub> 296 nm, λ<sub>em</sub> 430 nm)

The di-methyl substitution would increase hydrophobicity (predicted logP = 6.2 vs 5.8 for 3-MC), requiring mobile phase adjustments for adequate resolution from co-eluting PAHs. Mass spectrometric differentiation could utilize characteristic fragmentation patterns at m/z 268 [M-CH3]+ and m/z 253 [M-2CH3]+.

Regulatory Status and Research Priorities

The absence of 2,3-dimethylcholanthrene from major chemical inventories (EPA TSCA, ECHA REACH) reflects its status as a "neglected" PAH derivative. Critical research needs include:

  • Developing regioselective synthesis protocols

  • Computational toxicology studies using QSAR models

  • In silico ADME prediction with hepatic microsome analogs

  • Environmental fate modeling using EPI Suite™ software

Collaborative efforts between synthetic chemists and computational biologists could unlock this compound's potential as either a pharmacological tool or environmental contaminant of interest.

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